ECDD-S16 is a synthetic compound derived from cleistanthin A, which is extracted from the plant Phyllanthus taxodiifolius. This compound has been identified as a potential inhibitor of vacuolar ATPase, a critical enzyme involved in various cellular processes, including acidification of endosomes and lysosomes. ECDD-S16 has garnered attention for its ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation, particularly in macrophages activated by Toll-like receptor ligands.
The synthesis of ECDD-S16 involves several chemical reagents and solvents, including 4-fluorobenzoic acid, dichloromethane, dicyclohexylcarbodiimide, and 4-dimethylaminopyridine. These materials are typically sourced from commercial suppliers like Sigma-Aldrich and Tokyo Chemical Industry. The compound's biological activity was investigated using Raw264.7 macrophage cells to assess its effects on pyroptosis and inflammation .
ECDD-S16 is classified as a small molecule inhibitor targeting vacuolar ATPase. Its mechanism of action involves the modulation of cellular processes related to inflammation and cell death, making it relevant in the context of cancer research and inflammatory diseases.
The synthesis of ECDD-S16 begins with the dissolution of 4-fluorobenzoic acid in dichloromethane under an inert nitrogen atmosphere. The reaction proceeds with the addition of dicyclohexylcarbodiimide as a coupling agent, followed by the introduction of cleistanthin A and a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred overnight at room temperature.
After the reaction period, the mixture is diluted with ethyl acetate and subjected to multiple washes with saturated ammonium chloride solution, water, and brine. The organic phase is then dried over magnesium sulfate, filtered, and concentrated to yield a crude product. The final purification step involves flash column chromatography over silica gel, resulting in ECDD-S16 as an off-white powder with an approximate yield of 36% .
ECDD-S16's molecular structure is characterized by its complex arrangement that includes aromatic rings and functional groups typical of its parent compound, cleistanthin A. The detailed structural characterization includes nuclear magnetic resonance spectroscopy data that confirms the integrity and purity of the synthesized compound.
ECDD-S16 primarily interacts with vacuolar ATPase, inhibiting its activity and thereby affecting cellular acidification processes. The compound's efficacy was evaluated through various assays measuring lactate dehydrogenase release and cytokine production in response to Toll-like receptor activation.
The inhibition mechanism was further elucidated using molecular docking studies that demonstrated ECDD-S16’s binding affinity for vacuolar ATPase. This interaction is crucial for understanding how ECDD-S16 modulates pyroptosis pathways in macrophages .
ECDD-S16 inhibits pyroptosis by disrupting endosomal acidification through its action on vacuolar ATPase. This leads to reduced production of reactive oxygen species and subsequent inflammatory responses in activated macrophages.
Experimental results indicate that pre-treatment with ECDD-S16 significantly decreases lactate dehydrogenase release and pro-inflammatory cytokine production upon stimulation with Toll-like receptor ligands .
ECDD-S16 appears as an off-white powder with solubility characteristics typical for organic compounds in organic solvents like dichloromethane and ethyl acetate.
The compound's stability and reactivity are influenced by its functional groups, which can participate in various chemical reactions typical for small organic molecules. Detailed spectroscopic analyses provide insights into its electronic structure and potential reactivity patterns.
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 53948-12-2
CAS No.: